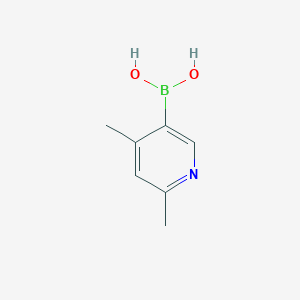

4,6-Dimethylpyridine-3-boronic acid

Descripción general

Descripción

4,6-Dimethylpyridine-3-boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and two methyl groups are attached to the fourth and sixth positions. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4,6-Dimethylpyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, high functional group tolerance, and the stability of the organoboron reagents used .

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

Pyridine boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides. For example:

-

Regioselectivity in polyhalogenated pyridines : Studies on 3,4,5-tribromo-2,6-dimethylpyridine revealed that Suzuki coupling with ortho-methoxyphenylboronic acid occurs preferentially at the C4 position due to steric and electronic factors .

-

Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and bases (K₃PO₄ or Na₂CO₃) are effective for coupling reactions .

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Substrate | Boronic Acid | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| 3,4,5-tribromo-2,6-lutidine | ortho-methoxyphenyl | Pd(OAc)₂, SPhos | K₃PO₄ | 56–60 |

| 3,4-dibromo-5-aryl-pyridine | Varied aryl boronic acids | Pd₂(dba)₃, XPhos | K₃PO₄ | 44–55 |

Oxidation Reactions

Boronic acids oxidize to alcohols or ketones under mild conditions. For example:

-

Hydrogen peroxide-mediated oxidation : Converts boronic acids to hydroxyl groups, a pathway observed in 2,4-dimethylpyridine-3-boronic acid derivatives.

-

pH-dependent reactivity : Boronic acids form tetrahedral boronate anions at high pH, enhancing oxidation rates .

Table 2: Oxidation Outcomes for Pyridine Boronic Acids

| Compound | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| 2,4-dimethylpyridine-3-boronic acid | H₂O₂ | Pyridinyl alcohol | pH 7–9, 25°C |

| Phenylboronic acid | O₂ | Phenol | Basic aqueous |

Substitution and Functionalization

The boronic acid group can undergo substitution with nucleophiles (e.g., amines, alcohols):

-

Transmetalation : Boronic esters directly transmetalate with palladium without prior hydrolysis in some systems .

-

Radical borylation : Desulfurative borylation of thiols using diboron reagents (e.g., B₂(OH)₄) under light yields boronoalanine derivatives .

Comparative Reactivity

Table 3: Reactivity Trends in Pyridine Boronic Acids

Mechanistic Insights

Aplicaciones Científicas De Investigación

4,6-Dimethylpyridine-3-boronic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4,6-Dimethylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.

2,6-Dimethoxy-3-pyridineboronic Acid: Similar in structure but with methoxy groups instead of methyl groups.

6-Bromo-2,4-dimethylpyridine-3-boronic Acid: Similar structure with a bromine atom at the sixth position.

Uniqueness: 4,6-Dimethylpyridine-3-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of methyl groups at the fourth and sixth positions can provide steric hindrance, affecting the compound’s behavior in various synthetic applications .

Actividad Biológica

4,6-Dimethylpyridine-3-boronic acid (CAS Number: 1001907-68-1) is a boronic acid derivative with a molecular formula of C7H10BNO2 and a molecular weight of 150.97 g/mol. Its unique structure allows it to participate in various biological interactions, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their biological activity. The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases and proteasomes by binding to the active site.

- Cell Signaling Modulation : They may influence signaling pathways by interacting with proteins involved in cellular processes.

- Antioxidant Properties : Some studies suggest that boronic acids exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on various studies:

| Activity | IC50/Effect | Reference |

|---|---|---|

| KAT6A Inhibition | IC50 = 670 nM | |

| Antioxidant Activity | Moderate (compared to ascorbic acid) | |

| Cell Viability Enhancement | Up to 71% increase in viability |

Case Study 1: KAT6A Inhibition

A study investigating the inhibition of KAT6A (a histone acetyltransferase) demonstrated that this compound significantly reduced H3K23 acetylation levels in ZR-75-1 cells. The treatment resulted in an IC50 of 670 nM, indicating its potential as a therapeutic agent for cancers associated with KAT6A overexpression .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, boron-based compounds similar to this compound were evaluated for their ability to protect neuronal cells from amyloid-beta-induced toxicity. The results showed that these compounds could enhance cell viability by up to 71% at certain concentrations, suggesting a promising avenue for Alzheimer's disease treatment .

Research Findings

Recent literature indicates that the biological activities of boronic acids like this compound are being explored extensively:

- Antioxidant Properties : Research has shown that boron-based compounds can mitigate oxidative stress in neuronal models, which is critical for neurodegenerative diseases .

- Therapeutic Potential : The compound's ability to inhibit specific enzymes suggests its utility in drug development for various conditions, including cancer and neurodegenerative diseases .

Propiedades

IUPAC Name |

(4,6-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHAMMYSSVBPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376730 | |

| Record name | 4,6-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-68-1 | |

| Record name | B-(4,6-Dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.